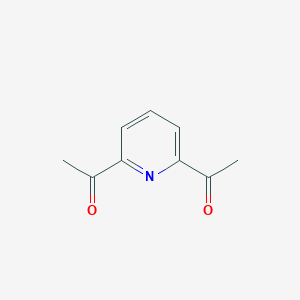

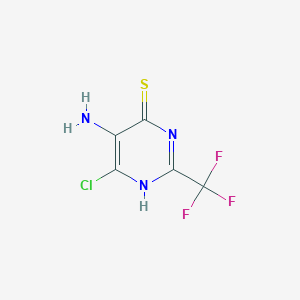

5-氨基-6-氯-2-(三氟甲基)嘧啶-4(3H)-硫酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves multistep reactions, including the use of various reagents and conditions to introduce specific functional groups or to construct the pyrimidine ring itself. For instance, the synthesis of 4-[5-(2-Bromophenyl)-1,3,4-thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine showcased a facile three-step procedure involving cyclization, chlorination, and nucleophilic substitution reactions, suggesting a potential pathway for the synthesis of the compound of interest through analogous methods (Yang et al., 2014).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a planar ring system, which can engage in various intermolecular interactions, such as hydrogen bonding, halogen interactions, and π-π stacking. These interactions significantly influence the crystal packing and, consequently, the physical properties of these compounds. For example, the analysis of 2-Amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine highlighted hydrogen-bonded sheets built from centrosymmetric rings, indicating a structural motif that could be relevant to the compound (Trilleras et al., 2009).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, which are pivotal in modifying the pyrimidine core to yield new compounds with different substituents. The reactivity is often influenced by the electronic effects of substituents on the pyrimidine ring, as well as by the steric hindrance they may introduce. The study on perhalogenated pyrimidine scaffolds, for instance, discussed the regioselectivity of nucleophilic aromatic substitution processes involving nitrogen-centered nucleophiles, providing insights into the chemical behavior and reactivity of such compounds (Parks et al., 2008).

科学研究应用

合成和结构研究

复合物形成和结构表征:已研究了类似化合物与分子碘的相互作用,导致形成n–σ*复合物。这些复合物已通过紫外光谱和X射线衍射进行分析,以了解它们的晶体结构 (Chernov'yants et al., 2011)。

抗菌活性:已合成与5-氨基-6-氯-2-(三氟甲基)嘧啶-4(3H)-硫酮结构相关的化合物,并对它们的抗菌活性进行了测试,突显了它们在新型抗菌剂开发中的潜力 (Abdel-rahman, Bakhite, & Al-Taifi, 2002)。

阳离子互变异构和失序研究:对嘧啶类化合物的研究,包括与所讨论化合物结构相似的化合物,已为了解晶体结构中的阳离子互变异构、孪晶和失序提供了见解,这对于理解药物作用和分子识别过程至关重要 (Rajam et al., 2017)。

嘧啶的官能化:研究表明,类似于所讨论化合物的嘧啶锂物种可以官能化以产生各种衍生物,这对于制药和化学研究具有重要意义 (Schlosser, Lefebvre, & Ondi, 2006)。

共晶设计:已进行了涉及类似嘧啶单元的共晶研究,重点放在它们的形成和通过X射线衍射的表征上,这对于制药配方和材料科学至关重要 (Rajam et al., 2018)。

多官能嘧啶系统的合成:该化合物已被用作合成官能化嘧啶系统的支架,评估其在区域选择性亲核芳香取代过程中的适用性 (Parks, Sandford, Christopher, & Miller, 2008)。

药物和生物学研究

抗癌活性:与所讨论化合物密切相关的噻唑并[4,5-d]嘧啶衍生物已被合成并评估其潜在的抗癌活性,显示了在新型抗癌药物开发中的潜力 (Becan, Pyra, Rembiałkowska, & Bryndal, 2022)。

抗菌评估:已合成类似化合物并进行抗菌评估,有助于寻找新的抗菌剂 (Rahimizadeh, Bakavoli, Shiri, Faridnia, Pordeli, & Oroojalian, 2011)。

属性

IUPAC Name |

5-amino-6-chloro-2-(trifluoromethyl)-1H-pyrimidine-4-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF3N3S/c6-2-1(10)3(13)12-4(11-2)5(7,8)9/h10H2,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXDFDKSHBPFNSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NC(=NC1=S)C(F)(F)F)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF3N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20408620 |

Source

|

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(3H)-thione | |

CAS RN |

1598-59-0 |

Source

|

| Record name | NSC57025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-6-chloro-2-(trifluoromethyl)pyrimidine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20408620 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

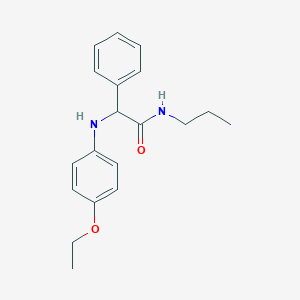

![butyl (2S)-3-phenyl-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B75351.png)